molecular formula C6H10O2 B13006063 (1S,4S)-4-methoxycyclopent-2-en-1-ol

(1S,4S)-4-methoxycyclopent-2-en-1-ol

Cat. No.: B13006063
M. Wt: 114.14 g/mol
InChI Key: ABYAXJPWNDLTMQ-PHDIDXHHSA-N
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Description

(1S,4S)-4-methoxycyclopent-2-en-1-ol is an organic compound with a unique structure characterized by a cyclopentene ring substituted with a methoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-methoxycyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a methoxy-substituted diene, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under appropriate conditions.

Major Products

    Oxidation: Formation of cyclopentenone or cyclopentenal derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

(1S,4S)-4-methoxycyclopent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-4-methoxycyclopent-2-en-1-ol: shares structural similarities with other methoxy-substituted cyclopentene derivatives.

    Cyclopentanol: Lacks the methoxy group but has a similar cyclopentane ring structure.

    Cyclopentenone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

The presence of both a methoxy group and a hydroxyl group in this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality enhances its versatility in various applications.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S,4S)-4-methoxycyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6-/m1/s1

InChI Key

ABYAXJPWNDLTMQ-PHDIDXHHSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](C=C1)O

Canonical SMILES

COC1CC(C=C1)O

Origin of Product

United States

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